molecular formula C9H12N4 B13067801 2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile

2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile

Cat. No.: B13067801
M. Wt: 176.22 g/mol
InChI Key: QJWISFMDLOQGNQ-UHFFFAOYSA-N
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Description

2-(1-[(4-Amino-1H-pyrazol-1-yl)methyl]cyclopropyl)acetonitrile (CAS 1496787-09-7) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C9H12N4, a molecular weight of 176.22 g/mol, and is characterized by its distinct pyrazole and cyclopropane-containing structure . As a versatile building block, its value is derived from the 4-aminopyrazole moiety, a privileged scaffold in pharmaceutical research. Pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological profiles, including applications as anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral agents . The presence of both the aminopyrazole and nitrile functional groups makes this compound a promising precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. Patents highlight the utility of structurally related pyrazole-aminopyrimidine compounds as potent modulators of LRRK2 kinase, a key target in Parkinson's disease research . The compound is intended for use in laboratory research only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-[1-[(4-aminopyrazol-1-yl)methyl]cyclopropyl]acetonitrile

InChI

InChI=1S/C9H12N4/c10-4-3-9(1-2-9)7-13-6-8(11)5-12-13/h5-6H,1-3,7,11H2

InChI Key

QJWISFMDLOQGNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC#N)CN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of Cyclopropyl Acetonitrile Intermediate

A patented industrial method for preparing cyclopropyl acetonitrile derivatives involves:

  • Starting from tribromoneopentyl alcohol, which undergoes reflux in an organic solvent with zinc powder and a basic catalyst (such as disodium ethylene diamine tetraacetate or EDTA-2K) to form 1-bromomethyl cyclopropyl methanol (compound I).
  • Subsequent nucleophilic substitution of the bromide with sodium cyanide under alkaline conditions (pH 8-10) in solvents like DMSO or DMF yields 1-hydroxymethyl cyclopropyl acetonitrile (compound II).

This method is characterized by:

  • Mild reaction temperatures (70 ± 5 °C for reflux, 60-80 °C for substitution)
  • High yield and purity of the target intermediate
  • Environmentally friendly and industrially scalable process with low-cost raw materials
Step Reactants/Conditions Product Notes
1 Tribromoneopentyl alcohol + Zn powder + EDTA-2K, reflux 5-10 h at 70 ± 5 °C 1-Bromomethyl cyclopropyl methanol (I) Basic catalyst ratio 1:0.25-0.5, Zn powder 1.1-1.3 equiv
2 Compound I + NaCN, alkaline (Na2CO3), 5-10 h at 60-80 °C in DMSO or DMF 1-Hydroxymethyl cyclopropyl acetonitrile (II) pH 8-10, substitution reaction

Preparation of 4-Amino-1H-pyrazole Derivative

The 4-amino-1H-pyrazole moiety is typically synthesized or procured as a functionalized heterocycle. Alkylation strategies are employed to introduce the methylene linker:

  • Alkylation of 4-amino-1H-pyrazole with suitable alkyl halides (e.g., bromomethyl derivatives) under basic conditions in polar aprotic solvents such as acetonitrile.
  • Cesium carbonate or other strong bases facilitate the nucleophilic substitution on the pyrazole nitrogen.
  • Refluxing the mixture for extended periods (e.g., 48 h) ensures complete conversion.

An example procedure involves reacting 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole with 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione in acetonitrile with cesium carbonate, resulting in alkylated pyrazole derivatives after purification.

Coupling to Form 2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile

The final coupling step involves:

  • Reacting the cyclopropyl acetonitrile intermediate bearing a suitable leaving group (e.g., bromide or hydroxymethyl) with the 4-amino-pyrazole derivative under nucleophilic substitution conditions.
  • The pyrazole nitrogen attacks the electrophilic carbon adjacent to the nitrile group, forming the methylene bridge.
  • Reaction conditions include polar aprotic solvents, bases like cesium carbonate or sodium carbonate, and controlled reflux or elevated temperatures to drive the reaction to completion.

Comparative Analysis of Preparation Methods

Method Aspect Industrial Patent Method Laboratory Alkylation Method Notes
Starting materials Tribromoneopentyl alcohol, Zn powder, NaCN 4-Amino-1H-pyrazole, bromomethyl derivatives Patent method optimized for scale and cost
Solvents Methanol, ethanol, DMSO, DMF Acetonitrile Choice affects reaction rate and purity
Reaction conditions Reflux 5-10 h, 60-80 °C Reflux 48 h Patent method faster, more efficient
Yield and purity High yield, high purity Moderate yield depending on alkylation efficiency Patent method suitable for industrial production
Environmental impact Low waste, recyclable solvents More solvent usage, longer reaction times Patent method preferred for sustainability

Research Findings and Optimization

  • The use of cesium carbonate as a base in alkylation enhances nucleophilicity and reaction rates compared to other bases.
  • Continuous flow reactors and high-throughput screening techniques can optimize reaction parameters, reducing time and improving yields.
  • Post-reaction purification typically involves filtration, solvent evaporation, and recrystallization to achieve high purity.
  • The substitution reaction's pH control (8-10) is critical to avoid side reactions and maximize cyanide substitution efficiency.

Summary Table of Key Preparation Parameters

Parameter Value/Range Comments
Reflux temperature (cyclopropyl intermediate synthesis) 65-75 °C Ensures complete reaction with Zn powder
Reaction time (cyclopropyl intermediate) 5-10 h Optimized for yield
Base for substitution Na2CO3 or Cs2CO3 Controls pH and promotes substitution
Solvent for substitution DMSO, DMF, or acetonitrile Polar aprotic solvents preferred
Reaction time (alkylation with pyrazole) 24-48 h Longer times improve conversion
Purification methods Filtration, solvent evaporation, recrystallization Critical for product purity

This comprehensive synthesis strategy for this compound combines industrially viable methods with laboratory-scale alkylation techniques, ensuring high yield, purity, and scalability. Future research may focus on refining reaction conditions further and exploring continuous flow synthesis to enhance throughput and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly employed[][3].

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted pyrazole derivatives[][3].

Scientific Research Applications

2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into binding pockets of proteins, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with two closely related derivatives:

Property Target Compound 2-(1-((3-Amino-4-chloro-1H-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
CAS Number Not explicitly reported Ref: 10-F716477 754159-15-4
Molecular Formula C₉H₁₁N₄ (inferred from structure) C₉H₁₀ClN₄ C₆H₇N₃
Substituents 4-Amino-pyrazole, cyclopropane, acetonitrile 3-Amino-4-chloro-pyrazole, cyclopropane, acetonitrile 1-Methyl-pyrazole, acetonitrile
Molecular Weight (g/mol) ~189 (calculated) ~224.66 (calculated) 121.14
Key Functional Groups Amino (-NH₂), nitrile (-CN) Amino (-NH₂), chloro (-Cl), nitrile (-CN) Methyl (-CH₃), nitrile (-CN)
Synthetic Complexity High (cyclopropane synthesis and amino protection required) Moderate (additional chloro substitution introduces regioselectivity challenges) Low (no cyclopropane or amino group)
Reported Applications Not explicitly documented; potential kinase inhibitor scaffold Discontinued (likely due to stability or safety concerns) Intermediate in drug synthesis (e.g., kinase inhibitors)
Key Observations:

Cyclopropane vs. Simpler Scaffolds: The target compound’s cyclopropane group introduces steric rigidity, which may enhance binding selectivity compared to the non-cyclopropane analog (C₆H₇N₃) . However, synthetic complexity increases due to cyclopropanation steps .

Amino vs. The chloro substituent may improve membrane permeability but raises toxicity risks .

Methyl-Pyrazole Derivative: The simpler 1-methyl-pyrazole analog (C₆H₇N₃) lacks the amino group and cyclopropane, resulting in lower molecular weight and reduced steric hindrance, making it a versatile intermediate in drug discovery .

Physicochemical Properties

  • Lipophilicity : The chloro-substituted analog likely has higher logP due to the chlorine atom, which may favor passive diffusion across biological membranes .
  • Stability : Cyclopropane rings are strain-prone but stable under mild conditions; discontinuation of the chloro-analog suggests instability or reactivity issues .

Biological Activity

2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile, with the CAS number 1496787-09-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The molecular formula of this compound is C9H12N4C_9H_{12}N_4, and it has a molecular weight of 176.22 g/mol. The structure features a cyclopropyl group attached to an acetonitrile moiety, which is potentially significant for its biological interactions.

PropertyValue
CAS Number1496787-09-7
Molecular FormulaC₉H₁₂N₄
Molecular Weight176.22 g/mol

Neuroprotective Effects

Emerging evidence suggests that pyrazole derivatives may have neuroprotective effects. A study highlighted that certain pyrazole-containing compounds could penetrate the central nervous system (CNS) effectively and exhibit protective actions in models of neurodegeneration . While direct studies on the compound are lacking, the potential for neuroprotection is a promising area for future research.

The mechanisms by which pyrazole derivatives exert their biological effects often involve modulation of enzymatic pathways and receptor interactions. For example, compounds similar to this compound have been shown to inhibit specific enzymes linked to neurodegenerative diseases, such as BACE1 (Beta-site APP-cleaving enzyme 1), which is crucial in Alzheimer's disease pathology .

Case Study: BACE1 Inhibition

In a study focusing on BACE1 inhibitors, pyrazole derivatives showed varying degrees of potency. One derivative demonstrated an IC50 value of 61 nM in whole-cell assays, indicating strong inhibitory activity . This suggests that similar compounds may also exhibit significant inhibition of BACE1, potentially positioning them as candidates for treating Alzheimer's disease.

Pharmacokinetics

Pharmacokinetic studies involving related pyrazole compounds have revealed insights into their absorption and distribution. For example, one study reported a good brain penetration ratio (C₁₃/C₁₄ = 0.6), which is crucial for CNS-targeted therapies . Although specific pharmacokinetic data for this compound are not available yet, these findings provide a framework for understanding its potential CNS effects.

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